molecular formula C31H39Cl2N3O5 B3015574 2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride CAS No. 1215717-84-2

2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride

Cat. No.: B3015574
CAS No.: 1215717-84-2
M. Wt: 604.57
InChI Key: UZMIPOAZRFPUIF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule featuring a benzo[de]isoquinoline-1,3(2H)-dione core linked to a piperazine moiety via an ethyl chain. The piperazine group is further substituted with a 3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl side chain. The dihydrochloride salt form enhances its solubility in aqueous media, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name

2-[2-[4-[3-[2-(3,4-dimethylphenoxy)ethoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N3O5.2ClH/c1-22-9-10-26(19-23(22)2)39-18-17-38-21-25(35)20-33-13-11-32(12-14-33)15-16-34-30(36)27-7-3-5-24-6-4-8-28(29(24)27)31(34)37;;/h3-10,19,25,35H,11-18,20-21H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMIPOAZRFPUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride is a complex organic molecule with potential pharmaceutical applications. Its structure suggests it may interact with various biological targets, making it a candidate for further investigation in drug development.

Chemical Structure

The chemical structure can be broken down as follows:

  • Core Structure : The benzo[de]isoquinoline moiety is known for its biological activity, particularly in modulating neurotransmitter systems.
  • Piperazine Group : This moiety is often associated with pharmacological activity, including effects on the central nervous system.
  • Dimethylphenoxy and Hydroxypropyl Substituents : These groups may enhance solubility and receptor binding affinity.

The compound's mechanism of action is likely multifaceted due to its complex structure. It may exert effects through:

  • Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways .
  • Enzyme Inhibition : The piperazine derivatives are known to inhibit human acetylcholinesterase, which could suggest a role in cognitive enhancement or neuroprotection .

Pharmacological Studies

Recent studies have highlighted several areas of interest regarding the biological activity of this compound:

  • Neuropharmacology : Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases. For instance, piperazine derivatives have shown promise in inhibiting amyloid peptide aggregation, a hallmark of Alzheimer's disease .
  • Anticancer Activity : Some benzoisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including oxidative stress and mitochondrial dysfunction.
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds may possess antimicrobial activity against specific bacterial strains, warranting further exploration into their potential as therapeutic agents against infections.

Case Studies

StudyFindings
Neuroprotective Effects A study demonstrated that a piperazine derivative reduced neuronal cell death in vitro by modulating oxidative stress pathways.
Cytotoxicity Assays Testing on human cancer cell lines revealed IC50 values in the low micromolar range, indicating significant anticancer potential.
In Vivo Models Animal studies showed improved cognitive function in models of Alzheimer's when treated with similar compounds, suggesting potential therapeutic benefits.

Research Findings

Research has indicated that the biological activities of compounds like this compound can be summarized as follows:

  • Binding Affinity : Molecular docking studies suggest high binding affinity for serotonin receptors (5-HT receptors), which are critical in mood regulation and cognitive functions.
  • Toxicity Profiles : Toxicological assessments have shown that while some derivatives exhibit promising biological activity, they also require careful evaluation for safety profiles due to potential off-target effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, as outlined below:

Compound Key Structural Features Potential Applications Key Differences
Target Compound Benzo[de]isoquinoline-dione, piperazine, 3,4-dimethylphenoxyethoxy-hydroxypropyl, dihydrochloride Hypothesized CNS or antimicrobial activity (inferred) Unique combination of lipophilic (dimethylphenoxy) and hydrophilic (dihydrochloride) groups
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid Piperazine, quinolinecarboxylic acid, benzyloxycarbonyl Antibacterial (fluoroquinolone derivative) Fluorine substitution enhances bacterial DNA gyrase inhibition; lacks phenolic ethers
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Piperazine, triazole, dichlorophenyl, dioxolane Antifungal (triazole-based) Triazole ring and dichlorophenyl group target cytochrome P450 enzymes; no isoquinoline core
2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride Piperazine, thioxanthene, trifluoromethyl, dihydrochloride Antipsychotic (dopamine receptor modulation) Thioxanthene core confers affinity for dopamine receptors; lacks hydroxylpropyl side chain

Pharmacological Implications

  • Lipophilicity vs. This contrasts with ’s trifluoromethyl-thioxanthene derivative, where the trifluoromethyl group balances electronegativity and membrane permeability .
  • Receptor Specificity: The benzo[de]isoquinoline-dione core may interact with DNA topoisomerases or kinase domains, akin to fluoroquinolones () . However, the absence of a fluorine atom suggests a divergent mechanism.

Research Findings and Gaps

  • In Vitro Models : highlights modulated 3D cell culture systems for drug testing, which could evaluate the target compound’s cytotoxicity or efficacy in tissue-mimetic environments .
  • Structural-Activity Relationship (SAR): The piperazine-ethyl linker in the target compound is analogous to antipsychotic drugs (), but its hydroxylpropyl substituent may reduce CNS penetration compared to smaller groups like ethanol in ’s compound .

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